N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide, also known as TH-302, is a novel hypoxia-activated prodrug that has been developed for cancer therapy. It is a small molecule that is activated under hypoxic conditions, which are commonly found in solid tumors. TH-302 has shown promising results in preclinical and clinical studies, and it is currently being investigated as a potential treatment for a variety of cancers.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and X-ray diffraction studies of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide, were conducted to establish its structure. This study highlights the compound's crystallization in the monoclinic space group and the stabilization of its crystal structure by hydrogen bonds and π···π interactions (Sharma et al., 2016).
Chemoselective Synthesis
- Research on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates showcases the synthetic versatility of related benzamide compounds, underscoring their potential biological interest and the mechanistic pathways involved in their formation (Singh et al., 2017).
Heterocyclic Synthesis
- The reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles for the synthesis of heterocyclic compounds, including pyrazole and isoxazole derivatives, demonstrates the role of thiophene derivatives in the construction of complex heterocyclic frameworks (Mohareb et al., 2004).
Antipathogenic Activity
- A study on the antipathogenic activity of acylthioureas and their interactions with bacterial cells highlights the potential of thiourea derivatives, including those related to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide, as novel anti-microbial agents with significant efficacy against strains known for biofilm growth (Limban et al., 2011).
Anticancer Evaluation
- The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity demonstrate the therapeutic potential of these compounds. The study presents a series of derivatives with moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-8-11(19)12-5-2-6-21-12/h1-7,11,19H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZWYWMAVKYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.